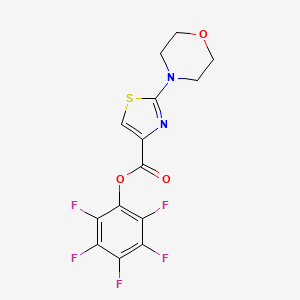
4'-Amino-2',6'-dibromoacetanilide
Descripción general
Descripción
4’-Amino-2’,6’-dibromoacetanilide is an organic compound with the molecular formula C8H8Br2N2O. It is characterized by the presence of an amino group at the para position and two bromine atoms at the ortho positions relative to the acetamide group on the benzene ring. This compound is typically a white or light brown crystalline powder and is used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino-2’,6’-dibromoacetanilide generally involves the bromination of acetanilide followed by the introduction of an amino group. A common synthetic route includes:
Bromination of Acetanilide: Acetanilide is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the ortho positions.
Amination: The dibromoacetanilide is then subjected to a nucleophilic substitution reaction with ammonia or an amine to replace one of the bromine atoms with an amino group.
Industrial Production Methods: In industrial settings, the production of 4’-Amino-2’,6’-dibromoacetanilide is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Amino-2’,6’-dibromoacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, while the bromine atoms can undergo nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form aniline derivatives.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of amino-substituted derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of aniline derivatives.
Aplicaciones Científicas De Investigación
4’-Amino-2’,6’-dibromoacetanilide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 4’-Amino-2’,6’-dibromoacetanilide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and bromine groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, it may disrupt cell wall synthesis or interfere with DNA replication.
Comparación Con Compuestos Similares
4’-Aminoacetanilide: Lacks bromine atoms, making it less reactive in certain substitution reactions.
2’,6’-Dibromoacetanilide: Lacks the amino group, reducing its ability to form stable complexes with biological molecules.
4’-Amino-2’-bromoacetanilide: Contains only one bromine atom, affecting its reactivity and applications.
Uniqueness: 4’-Amino-2’,6’-dibromoacetanilide is unique due to the presence of both amino and dibromo groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
N-(4-amino-2,6-dibromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRWBDFGHCBGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639954 | |
| Record name | N-(4-Amino-2,6-dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336624-08-9 | |
| Record name | N-(4-Amino-2,6-dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1629576.png)
![5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629577.png)



![[des-Gly10, D-Phe6]-LH-RH ethylamide](/img/structure/B1629582.png)


![4-(2-{Propyl[(~2~H_7_)propyl]amino}ethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B1629587.png)


